

2-Amino-6-bromopyridine continuous flow synthesis method

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Compound Focus: 2-Amino-6-bromopyridine

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2-Aminopyridines in Continuous Flow Synthesis

While a direct method for **2-Amino-6-bromopyridine** is not found, a seminal paper details the continuous flow synthesis of **imidazo[1,2-a]pyridine-2-carboxylic acids** directly from 2-aminopyridines and bromopyruvic acid [1]. This demonstrates the application of 2-aminopyridine derivatives in advanced flow chemistry for producing pharmaceutically relevant structures, representing the type of protocol you're likely interested in.

Key Advantages of the Flow Method [1]:

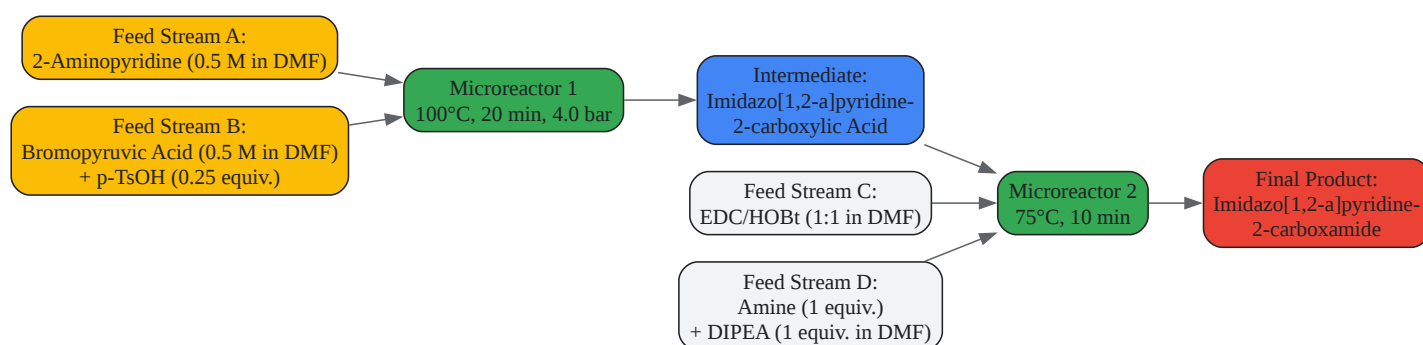
- **Efficiency:** Achieves in one continuous step what typically requires multiple batch steps with intermediate purification.
- **Improved Yields:** The method significantly improves yields for some compounds; for example, a key intermediate for a FLT3 kinase inhibitor was obtained in **63% yield** via flow compared to **22% overall yield** from the reported two-step, in-flask procedure.
- **Functional Group Tolerance:** Allows for the synthesis of compounds with free amine or hydroxyl groups without the need for protecting groups.

Application Note: Continuous Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids

This protocol provides a detailed, scalable method for synthesizing a core heterocyclic scaffold using 2-aminopyridines as a key starting material.

Experimental Workflow

The diagram below illustrates the two-step, continuous flow setup for synthesizing carboxylic acids and amides.



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Materials and Equipment

Item	Specification
Reactants	2-Aminopyridine derivative (1.0 equiv.), Bromopyruvic acid (1.2 equiv.), <i>p</i> -Toluenesulphonic acid (<i>p</i> -TsOH, 0.25 equiv.) [1]
Reagents for Amidation	EDC, HOBt, DIPEA (various equiv., see protocol) [1]
Solvent	Anhydrous DMF [1]

Item	Specification
Equipment	Continuous flow system with at least two microreactors, syringe or HPLC pumps, temperature-controlled zones, back-pressure regulator (BPR) set to 4.0 bar [1]

Step-by-Step Detailed Procedure

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

- **Solution Preparation:** Prepare two separate solutions in anhydrous DMF:
 - **Stream A:** 2-Aminopyridine derivative (0.5 M concentration).
 - **Stream B:** Bromopyruvic acid (0.5 M concentration) and *p*-TsOH (0.25 equivalents relative to the 2-aminopyridine).
- **Flow Reaction:** Load Streams A and B into separate syringes/pumps. Simultaneously pump them into the first pre-heated microreactor (**100°C**). Maintain a combined residence time of **20 minutes** under a system pressure of **4.0 bar**.
- **Output:** The output from the first reactor is the crude imidazo[1,2-a]pyridine-2-carboxylic acid, which can be isolated or used directly in the next step.

Step 2: In-line Amidation to Synthesize Carboxamides

- **Solution Preparation:** Prepare two additional solutions in DMF:
 - **Stream C:** EDC and HOBt (1:1 molar ratio).
 - **Stream D:** The desired amine (1 equivalent) and DIPEA (1 equivalent).
- **Flow Reaction:** Combine the output stream from the first reactor (containing the carboxylic acid) with Streams C and D. Direct this combined flow into a second microreactor heated to **75°C** for a residence time of **10 minutes**.
- **Collection and Purification:** Collect the reaction mixture exiting the second reactor. The final product can be purified using standard techniques like preparative HPLC [1].

Reaction Scope and Yield Data

The following table summarizes the yields achieved for various 2-aminopyridine derivatives in the first-step synthesis of carboxylic acids under continuous flow conditions [1].

Entry	2-Aminopyridine Derivative	Product	Isolated Yield (%)
1	Electron-donating group substituted	Corresponding Imidazopyridine-2-carboxylic Acid	72
2	Electron-withdrawing group substituted (Chloro)	Corresponding Imidazopyridine-2-carboxylic Acid	71
3	Pyrimidine derivative	Imidazo[1,2-a]pyrimidine-2-carboxylic Acid	60
4	Dicarboxylic acid monoester	Imidazopyridine Dicarboxylic Acid	68
5	Free amino group substituted	Amino-substituted Imidazopyridine-2-carboxylic Acid	65
6	Free hydroxyl group substituted	Hydroxy-substituted Imidazopyridine-2-carboxylic Acid	52
7	Bromo-substituted	Bromo-substituted Imidazopyridine-2-carboxylic Acid	72
8	Thiazole derivative	Imidazo[2,1-b]thiazole-5-carboxylic Acid	68
9	Benzothiazole derivative	Key Intermediate for FLT3 Inhibitor	63

Discussion and Best Practices

- **Why Continuous Flow?** This protocol highlights key advantages of flow chemistry for synthesizing complex molecules: enhanced heat transfer, precise control over reaction parameters (time, temperature), and the ability to perform multi-step reactions without isolating intermediates [1] [2]. This is particularly useful for reactions requiring elevated temperatures or involving unstable intermediates.
- **Troubleshooting:** The initial difficulty in directly coupling the cyclization and amidation steps underscores the importance of reaction optimization in flow. This was resolved by removing the acid

catalyst (p-TsA) from the first step before the amidation and using excess base and amine to compensate for side reactions [1].

- **Safety and Scaling:** Continuous flow systems minimize the handling of reactive intermediates and allow for containment of high-pressure conditions, leading to inherently safer processes. Scaling up is often more straightforward than in batch, as it can be achieved by running the process for a longer time (scale-out) or using numbered-up reactor systems [3].

Finding More Information

To locate a direct synthesis protocol for **2-Amino-6-bromopyridine**, you may need to consult specialized chemical databases or primary literature not identified in this search. Here are suggestions:

- **Search Patents:** Use global patent databases (like Google Patents, USPTO, Espacenet) with keywords "**2-amino-6-bromopyridine**", "continuous flow", "preparation", and "synthesis".
- **Consult Specific Journals:** Search in journals dedicated to flow chemistry and green synthesis (e.g., *Reaction Chemistry & Engineering*, *Organic Process Research & Development*).
- **Chemical Suppliers:** Review product information and catalogs from fine chemical suppliers (e.g., ChemImpex [4]), as they sometimes provide synthetic routes or references.

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References

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